6alpha-Methylandrostenedione
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16H,4-10H2,1-3H3/t12-,14-,15-,16-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCFURMBHMSCE-JKNDIDBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345669 | |
| Record name | Formadrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241-94-3 | |
| Record name | 6alpha-Methylandrostenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formadrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-METHYLANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47329QA2F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of 6alpha Methylandrostenedione and Its Analogs
Stereoselective Synthesis Methodologies
The precise three-dimensional arrangement of atoms in a steroid molecule is critical to its biological function. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount in the production of 6α-Methylandrostenedione and its derivatives.
Key Synthetic Routes (e.g., Grignard Reaction of 5α,6α-Epoxy Steroids)
A cornerstone in the synthesis of 6α-methylated steroids is the Grignard reaction, a powerful tool for carbon-carbon bond formation. This method is particularly effective when applied to 5α,6α-epoxy steroids. The reaction involves the nucleophilic attack of a methylmagnesium halide (a Grignard reagent) on the epoxide ring. This attack preferentially occurs at the C-6 position from the α-face of the steroid, leading to the opening of the epoxide and the introduction of a 6α-methyl group and a 5α-hydroxyl group. Subsequent dehydration of the 5α-hydroxy group yields the desired 6α-methylandrost-4-ene-3,17-dione. This stereospecific approach ensures the correct orientation of the methyl group, which is crucial for the compound's biological activity.
Derivatization Techniques for Functional Probes (e.g., 19-Oxygenated Derivatives)
To investigate the interactions of 6α-Methylandrostenedione with biological targets, such as enzymes, researchers synthesize derivatized versions of the molecule to act as functional probes. A notable example is the creation of 19-oxygenated derivatives. The synthesis of these analogs often begins with a protected form of androstenedione (B190577), which is then subjected to a series of reactions to introduce a hydroxyl or aldehyde group at the C-19 position. These functional groups can serve as handles for further chemical modifications or as probes to explore the steric and electronic requirements of the binding site of target proteins. The synthesis of these derivatives allows for a deeper understanding of how the parent compound interacts with its biological partners.
Chemical Modifications for Structure-Activity Relationship Studies
Understanding how the structure of a molecule influences its biological activity is a fundamental goal of medicinal chemistry. For 6α-Methylandrostenedione, structure-activity relationship (SAR) studies involve the synthesis of a variety of analogs with modifications at different positions of the steroid nucleus.
For instance, studies have explored the impact of varying the alkyl substituent at the C-6 position. The synthesis of a series of 6-alkyl-androst-4-ene-3,17-diones, with substituents ranging from methyl to butyl, has been undertaken to probe the size and nature of the binding pocket of target enzymes like aromatase. These studies have revealed that the size and stereochemistry of the C-6 substituent significantly influence the inhibitory potency of the compound. Generally, smaller alkyl groups at the 6α-position are well-tolerated, while bulkier groups can lead to a decrease in activity. These findings provide valuable insights for the design of more potent and selective enzyme inhibitors.
Spectroscopic and Structural Elucidation for Synthetic Compounds
The confirmation of the chemical structure and stereochemistry of newly synthesized compounds is a critical step in the research process. High-resolution analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the chemical shifts and coupling constants of all the protons and carbons in the steroid nucleus.
In the case of 6α-Methylandrostenedione and its derivatives, ¹H NMR is used to determine the stereochemistry of the newly introduced methyl group. The coupling constants between the proton at C-6 and the neighboring protons can reveal its orientation as either axial or equatorial. Furthermore, the chemical shift of the angular methyl groups (C-18 and C-19) can be indicative of conformational changes in the steroid rings induced by the modifications.
| ¹H NMR Chemical Shifts for 6-methylideneandrost-4-ene-3,17-dione | |
| Proton | Chemical Shift (ppm) |
| 18-H | 0.78 (s, 3H) |
| 19-H | 1.00 (s, 3H) |
| =CH | 4.87 (t, 1H) |
| =CH | 4.97 (t, 1H) |
| 4-H | 5.79 (s, 1H) |
| ¹³C NMR Chemical Shifts for 6-methylideneandrost-4-ene-3,17-dione | |
| Carbon | Chemical Shift (ppm) |
| C18 | 11.5 |
| C19 | 14.9 |
| C4 | 119.6 |
| =CH₂ | 112.4 |
| C6 | 143.2 |
| C5 | 166.3 |
| C3 | 197.4 |
| C17 | 217.8 |
These spectroscopic data, in conjunction with other analytical methods, provide the definitive proof of structure required for any further biological or medicinal chemistry studies of 6α-Methylandrostenedione and its analogs.
Enzymatic Biotransformation and Metabolic Pathways of 6alpha Methylandrostenedione
In Vitro and In Vivo Metabolic Profiling
Metabolic studies of 6alpha-methylandrostenedione have been conducted to understand its fate within biological systems. These investigations are crucial for identifying the resulting metabolic products and their pathways of elimination.
Following administration, this compound undergoes extensive metabolism, leading to the formation of several key metabolites. Research has identified both primary and secondary metabolic products, with a significant focus on hydroxylated and conjugated forms. Minor metabolites that have been detected in very low amounts include 3alpha-hydroxy-6alpha-methylandrost-4-en-17-one and 6alpha-methyltestosterone (B1206515) researchgate.net.
The principal metabolite of this compound has been identified as 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one researchgate.netnih.gov. The structure of this major metabolite has been confirmed through nuclear magnetic resonance (NMR) spectroscopy researchgate.netnih.gov. Its prominence in urine samples following administration underscores its significance as a primary product of the metabolic pathway researchgate.net. The detection of this specific metabolite is a key target in analytical screening for the misuse of this compound researchgate.netnih.gov.
To increase water solubility and facilitate excretion, steroid metabolites are often conjugated with glucuronic acid hmdb.ca. Studies have confirmed that the main metabolite, 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, is excreted in the urine as a glucuronide conjugate researchgate.netnih.gov. This conjugation is a common phase II metabolic reaction for steroids, rendering them more hydrophilic for renal clearance wur.nl. The process involves the enzymatic attachment of glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov.
The primary route of excretion for the metabolites of this compound is through the urine nih.gov. Following administration, the main metabolite, 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, can be detected in significant amounts in urine collections researchgate.netnih.gov. The detection window for this glucuronidated metabolite has been observed to extend for at least 25 hours post-administration researchgate.netnih.gov. The isolation of these metabolites from urine typically involves enzymatic hydrolysis with β-glucuronidase to cleave the conjugate bond, followed by extraction and analysis researchgate.net.
Identification of Primary and Secondary Metabolites
Enzymology of this compound Metabolism
The metabolism of this compound is governed by specific enzymes that catalyze the structural modifications of the parent compound. Key among these are the hydroxysteroid dehydrogenases, which play a pivotal role in the reduction of keto groups.
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that are critical in the metabolism of steroids, including androgens wikipedia.orgglowm.com. These enzymes catalyze the conversion of ketone groups to hydroxyl groups and vice versa wikipedia.org. In the metabolism of this compound, HSDs are responsible for the reduction of the oxo groups on the steroid nucleus.
Specifically, the formation of the major metabolite, 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, involves the action of HSDs. For instance, 3α-hydroxysteroid dehydrogenase is known to convert reduced forms of testosterone (B1683101) into androsterone (B159326) and etiocholanolone (B196237) wikipedia.org. Similarly, different isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD) are responsible for the interconversion of androstenedione (B190577) and testosterone nih.gov. The specific HSD isoforms involved in the metabolism of this compound facilitate the reduction reactions that lead to its primary metabolites.
Cytochrome P450 (CYP) Enzyme Interactions
Cytochrome P450 enzymes play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. For this compound, interactions with several CYP isoforms are anticipated, leading to various modifications of the steroid nucleus.
Aromatase (CYP19A1) is responsible for the conversion of androgens to estrogens. It is plausible that this compound could serve as a substrate for aromatase, leading to the formation of a methylated estrogen. However, the presence of the 6alpha-methyl group may also sterically hinder the binding of the compound to the active site of the enzyme, potentially making it a competitive inhibitor of aromatase. This inhibitory action would block the conversion of other androgens, such as testosterone and androstenedione, into estrogens.
While primarily involved in the upstream synthesis of steroids from cholesterol, other Cytochrome P450 enzymes could potentially metabolize this compound.
CYP11A1 (Cholesterol side-chain cleavage enzyme): Its primary role is the conversion of cholesterol to pregnenolone. It is unlikely to play a significant role in the metabolism of this compound.
CYP17A1 (17alpha-hydroxylase/17,20-lyase): This enzyme is crucial for the synthesis of androgens from progestins. While its primary function is in biosynthesis, it could potentially interact with this compound, although specific reactions are not well-documented.
CYP21A2 (21-hydroxylase): This enzyme hydroxylates progestins to form corticosteroids. A study has shown that CYP21A2 can metabolize androstenedione, suggesting a potential for a similar interaction with its 6alpha-methylated derivative.
| CYP Isoform | Potential Interaction with this compound | Potential Outcome |
| CYP19A1 (Aromatase) | Substrate and/or inhibitor | Formation of methylated estrogens or inhibition of estrogen synthesis. |
| CYP11A1 | Unlikely to be a primary metabolizing enzyme. | Minimal to no metabolic contribution. |
| CYP17A1 | Potential for interaction, but not a primary metabolic pathway. | Minor, uncharacterized metabolites. |
| CYP21A2 | Potential for hydroxylation. | Formation of hydroxylated metabolites. |
Steroid 5alpha- and 5beta-Reductase Activities
The reduction of the double bond at the C4-C5 position is a key step in the metabolism and biological activity of androgens. This reaction is catalyzed by 5alpha- and 5beta-reductases, leading to the formation of dihydro-metabolites with different biological properties.
The reduction of the delta-4 double bond of this compound can proceed via two stereochemically distinct pathways:
5alpha-Reduction: This pathway, catalyzed by 5alpha-reductase, typically leads to the formation of more potent androgens. The resulting 5alpha-reduced metabolite of this compound would be 6alpha-methyl-5alpha-androstanedione.
5beta-Reduction: Catalyzed by 5beta-reductase, this pathway generally produces less active or inactive metabolites that are then further metabolized for excretion. The 5beta-reduced metabolite would be 6alpha-methyl-5beta-androstanedione.
| Reductase | Product Stereochemistry | Potential Biological Activity of Product |
| 5alpha-Reductase | 5alpha-reduced metabolite | Potentially enhanced androgenic activity. |
| 5beta-Reductase | 5beta-reduced metabolite | Generally less active or inactive, targeted for excretion. |
Glucuronidation and Sulfation Mechanisms
Following Phase I metabolism, where this compound is structurally modified through reactions like reduction, its metabolites undergo Phase II conjugation to increase water solubility and facilitate excretion. The primary mechanisms for this are glucuronidation and sulfation.
Glucuronidation: This is a major pathway for the elimination of this compound metabolites. The process involves the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the steroid metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. Research has identified that the main metabolite of this compound, 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, is predominantly excreted from the body as a glucuronide conjugate researchgate.netnih.gov. This specific metabolite was detectable in urine for over 25 hours post-administration, highlighting the significance of this pathway researchgate.netnih.gov.
Sulfation: An alternative conjugation pathway is sulfation, catalyzed by sulfotransferase (SULT) enzymes. This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. While glucuronidation is the more prominently cited pathway for the primary metabolite of this compound, sulfation remains a critical mechanism for the conjugation and elimination of many steroid hormones and their metabolites.
The table below summarizes the key enzymatic players in these conjugation pathways.
| Mechanism | Enzyme Family | Cofactor/Donor | Primary Location | Effect on Metabolite |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Liver (Endoplasmic Reticulum) | Increases water solubility for renal excretion |
| Sulfation | Sulfotransferases (SULTs) | PAPS | Liver, Adrenal Glands, Intestine | Increases water solubility for excretion |
Comparative Metabolism Studies (e.g., 6alpha- vs. 6beta-Isomers)
The stereochemistry of a steroid molecule profoundly influences its interaction with metabolic enzymes and, consequently, its biological activity and metabolic fate slideshare.netresearchgate.netmhmedical.com. The positioning of the methyl group at the 6th carbon in either the alpha (projecting below the plane of the steroid nucleus) or beta (projecting above the plane) orientation creates two distinct stereoisomers with different three-dimensional shapes.
Key enzymatic steps likely to be affected by this stereoisomerism include:
A-ring reduction: The enzymes 5alpha-reductase and 5beta-reductase are responsible for reducing the double bond between carbons 4 and 5. The presence and orientation of the nearby 6-methyl group can sterically hinder the approach of the steroid to the enzyme's active site, potentially altering the ratio of 5-alpha to 5-beta metabolites produced.
Hydroxysteroid Dehydrogenases (HSDs): Enzymes such as 3alpha-HSD and 17beta-HSD, which interconvert keto and hydroxyl groups, would also be influenced. The shape of the steroid substrate is critical for proper docking within the enzyme, and the 6alpha- vs. 6beta-isomers would present different profiles, potentially leading to different rates of conversion or different end-metabolites.
The following table outlines the expected differences in metabolism based on these stereochemical principles.
| Metabolic Feature | 6alpha-Methyl Isomer | 6beta-Methyl Isomer | Biochemical Rationale |
| Enzyme Interaction | The alpha-methyl group (axial/equatorial) presents a specific steric profile on the underside of the molecule. | The beta-methyl group (axial/equatorial) creates steric bulk on the top face of the molecule, near the C-19 methyl group. | Enzyme active sites are highly specific; differences in substrate shape affect binding affinity and catalytic rates libretexts.org. |
| 5-Reductase Activity | Metabolism favors the formation of 5beta-reduced metabolites, as seen with the main metabolite, 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one researchgate.netnih.gov. | The metabolic pathway may be altered. The 6beta-methyl group could potentially hinder 5beta-reductase, possibly favoring a 5alpha-reduction pathway or inhibiting A-ring reduction altogether. | The orientation of substituents near the A-ring can direct the stereochemical outcome of the reduction reaction. |
| Resulting Metabolites | Leads to a specific profile of metabolites, with a known major urinary metabolite. | Would likely produce a different profile of metabolites, with potentially different ratios of 5alpha/5beta and 3alpha/3beta isomers. | Altered enzyme interactions lead to different metabolic products. |
Intracrine Metabolism Concept in Relation to this compound
Intracrine metabolism refers to the process where a circulating hormone precursor is taken up by a peripheral target cell and is converted within that same cell into either an active, receptor-binding hormone or an inactive metabolite. This concept is distinct from traditional endocrinology, where an active hormone is secreted by a gland and travels to a target cell to exert its effect.
This compound, as an exogenous synthetic steroid, is subject to the principles of intracrine metabolism upon entering the body. It acts as a prohormone that circulates and enters various tissues. Inside the target cells (e.g., liver, muscle, adipose tissue), it undergoes enzymatic transformation that dictates its ultimate biological effect and subsequent elimination.
The intracrine metabolic pathway for this compound can be conceptualized as follows:
Cellular Uptake: The parent compound, this compound, is transported from the bloodstream into the cytoplasm of a target cell.
Intracellular Conversion (Activation/Inactivation): Once inside the cell, it serves as a substrate for a variety of enzymes.
Activation: It can be converted to a more potent androgen, such as 6alpha-methyltestosterone, through the action of 17beta-hydroxysteroid dehydrogenase (17beta-HSD). This new molecule can then bind to the androgen receptor to elicit a biological response.
Inactivation/Metabolism for Excretion: Alternatively, it can be reduced by 5beta-reductase and 3alpha-hydroxysteroid dehydrogenase to form 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one researchgate.netnih.gov. This metabolite is biologically inactive and is primed for conjugation (glucuronidation) and subsequent removal from the cell.
Efflux: The final conjugated metabolites are transported out of the cell to be excreted, primarily via the kidneys.
This intracellular processing allows for tissue-specific regulation of androgenic activity, where each cell can modulate its own hormonal environment based on its enzymatic makeup.
| Step | Process | Key Enzymes | Example Substrate/Product |
| 1. Uptake | Transport into target cell | Membrane transporters | This compound (extracellular) -> this compound (intracellular) |
| 2. Activation | Conversion to active androgen | 17beta-HSD | This compound -> 6alpha-methyltestosterone |
| 3. Inactivation | Conversion to inactive metabolite | 5beta-reductase, 3alpha-HSD | This compound -> 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one |
| 4. Conjugation | Preparation for excretion | UGTs | 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one -> Glucuronide conjugate |
| 5. Efflux | Transport out of cell | Membrane transporters (e.g., MRPs) | Glucuronide conjugate (intracellular) -> Glucuronide conjugate (extracellular) |
Endocrine System Interactions and Receptor Biology of 6alpha Methylandrostenedione
Androgen Receptor (AR) Binding and Activation Mechanisms
As an anabolic androgenic steroid, 6alpha-Methylandrostenedione exerts its effects by acting as a ligand for the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-inducible transcription factor. researchgate.netcaymanchem.commdpi.com The activation of the AR by an agonist like this compound initiates a cascade of molecular events that ultimately alters the expression of target genes.
Ligand-Dependent Nuclear Receptor Activation
The classical pathway for androgen action begins in the cytoplasm of target cells, where the AR resides in an inactive state. In its unliganded form, the AR is part of a large multi-protein complex that includes several heat shock proteins (HSPs). nih.govscispace.com The binding of an androgenic ligand, such as this compound, to the ligand-binding domain (LBD) of the AR induces a significant conformational change in the receptor protein. nih.govscispace.com
This structural alteration triggers the dissociation of the heat shock proteins from the AR complex. The now-activated receptor dimerizes, forming a homodimer with another activated AR molecule. This dimerization is a critical step that facilitates the translocation of the AR complex from the cytoplasm into the nucleus, a process mediated by the receptor's nuclear localization signal. nih.govnih.gov
Androgen Response Element (ARE) Binding and Gene Transcription Modulation
Once inside the nucleus, the AR homodimer functions as a transcription factor by binding to specific DNA sequences known as Androgen Response Elements (AREs). nih.govnih.gov AREs are typically located in the promoter or enhancer regions of androgen-responsive genes. The DNA binding domain of the AR, which contains two zinc finger motifs, recognizes and binds to these specific palindromic DNA sequences. mdpi.comnih.gov
The binding of the AR dimer to an ARE allows the receptor to modulate the transcriptional machinery. This interaction can either enhance or repress the rate of transcription of the target gene, leading to an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding protein. nih.govnih.gov The collective action of AR on its network of target genes is responsible for the physiological and anabolic effects associated with androgens. nih.gov
Non-Genomic Androgen Receptor Actions
In addition to the classical genomic pathway that involves DNA binding and gene transcription, androgens can also elicit rapid biological responses through non-genomic signaling pathways. nih.gov These actions are too swift to be explained by the processes of transcription and translation and are often initiated at the cell membrane. This pathway can involve an androgen receptor or a related protein located at the cell surface, which, upon androgen binding, can activate second messenger systems and intracellular signaling cascades. nih.gov While this mechanism is established for endogenous androgens, specific non-genomic actions of this compound have not been fully characterized.
Aromatase Inhibition and Substrate Characteristics
Beyond its androgenic activity, this compound is a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). researchgate.netnih.gov
Competitive Inhibition Kinetics
Research on a series of 6-alkyl-substituted androst-4-ene-3,17-diones, including the 6alpha-methyl derivative, has demonstrated that these compounds act as competitive inhibitors of human placental aromatase. nih.gov Competitive inhibition means that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate (e.g., androstenedione). This binding is reversible, and the inhibitory effect can be overcome by increasing the concentration of the substrate.
Kinetic studies have revealed the high affinity of these compounds for the aromatase enzyme. The inhibitory activities for the series of 6-n-alkylated steroids, which includes this compound, were found to be very powerful, with apparent inhibition constant (Ki) values in the low nanomolar range. nih.gov
Interactive Data Table: Aromatase Inhibition by 6-Alkylated Steroids
The following table summarizes the kinetic data for a series of 6-n-alkylated androst-4-ene-3,17-diones, highlighting their potent, competitive inhibition of human placental aromatase.
| Compound Series | Type of Inhibition | Ki Value Range (nM) | Reference |
| 6-n-alkylated steroids (including 6α-methyl) | Competitive | 1.4 - 12 | nih.gov |
Active Site Binding Dynamics
6-alpha-Methylandrostenedione functions as a competitive inhibitor of the aromatase enzyme. nih.gov Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the natural substrate, androstenedione, from being converted to estrogen. The binding dynamics are critically influenced by both the steric and electronic effects of the substituents on the steroid's core structure. nih.gov
Molecular modeling and inhibition studies suggest that the orientation and properties of the substituent at the 6-position play a pivotal role in how the inhibitor docks within the aromatase active site. nih.gov For 6-alpha-substituted steroids, the methyl group is positioned in a way that enhances the affinity for the enzyme compared to its beta-isomeric counterparts. nih.gov The binding is thought to be stabilized by hydrophobic interactions between the methyl group and nonpolar amino acid residues within the enzyme's active site. This effective binding competitively blocks the active site, leading to a potent inhibition of aromatase activity. nih.gov
Structure-Activity Relationships for Aromatase Inhibition (e.g., 6alpha- vs. 6beta-methyl steroids)
The structure-activity relationship (SAR) for aromatase inhibition by modified androstenedione analogs is significantly dictated by the stereochemistry at the C6 position. Research consistently demonstrates that 6α-substituted steroids exhibit a higher binding affinity for the aromatase enzyme than the corresponding 6β-isomers. nih.gov
A comparative study of various 6-substituted androstenediones demonstrated that 6α-isomers were consistently more potent inhibitors. nih.gov This underscores the critical importance of the substituent's stereochemistry in the design and efficacy of aromatase inhibitors.
| Compound | Isomer Configuration | Inhibitory Potency (Ki) | Aromatase Inactivation |
| 6α-n-hexanoyloxyandrostenedione | 6-alpha | 7.0 nM | No time-dependent inactivation |
| 6α-benzyloxyandrostenedione | 6-alpha | 7.0 nM | No time-dependent inactivation |
| 6β-substituted 1,4-diene steroids | 6-beta | Varies | Cause time-dependent inactivation |
This table presents data on various 6-substituted steroids to illustrate the structure-activity relationship, based on findings from a study on 6-ether and 6-ester substituted androst-4-ene-3,17-diones. nih.gov
Interactions with Other Steroid Receptors
While primarily known as an aromatase inhibitor, the interaction of 6-alpha-methylandrostenedione and related androstene hormones with other steroid receptors is an area of scientific interest.
Estrogen Receptors (ER)
Androstene hormones, as a class, are generally considered weak activators of estrogen receptors (ER). researchgate.net Metabolites of related androgens, such as 5α-androstane-3β,17β-diol (a metabolite of dihydrotestosterone), are known to have estrogenic properties and can stimulate the proliferation of estrogen-sensitive cells through ER-mediated pathways. researchgate.net The parent compound, androstenedione, has been shown to stimulate reporter activity in cells transfected with ERβ. researchgate.netsigmaaldrich.com However, direct, high-affinity binding of 6-alpha-methylandrostenedione to either ERα or ERβ has not been extensively documented. The physiological interplay between androgen and estrogen action is well-recognized, with evidence showing that the androgen receptor can physically interact with ERα, leading to a modulation of their respective transcriptional activities. nih.gov
Glucocorticoid Receptors (GR)
The interaction between androgens and glucocorticoid receptors (GR) is complex. The DNA binding domains of the androgen receptor and GR are very similar, which allows for potential cross-reactivity and binding to common hormone response elements. frontiersin.org Some studies have indicated that androgens can interact with glucocorticoid receptor sites in skeletal muscle cytosol. thebiogrid.org However, broader studies on androstene hormones, including dehydroepiandrosterone (B1670201) (DHEA) and its metabolites, have shown they are not significant activators of the human glucocorticoid receptor. researchgate.net There is evidence for interaction between GR and other steroid receptors, such as ERα, which can influence transcriptional outcomes. nih.gov
Progesterone (B1679170) Receptors (PR)
Specific data on the direct interaction of 6-alpha-methylandrostenedione with progesterone receptors (PR) is limited. Steroid receptors are known to have some degree of ligand promiscuity, but significant binding typically requires a close structural resemblance to the natural ligand, progesterone. uvic.ca While the synthetic progestin 6-alpha-methylprogesterone has been studied for its actions, this is a distinct chemical entity from 6-alpha-methylandrostenedione. nih.gov For a steroid to activate the progesterone receptor, it must bind to the receptor and induce a conformational change that facilitates DNA binding and gene transcription, a process that is highly specific to progestogens and antiprogestins. nih.gov
Influence on Steroidogenic Enzyme Expression and Activity
The introduction of exogenous steroids can influence the delicate balance of endogenous hormone production by altering the expression and activity of key steroidogenic enzymes. Androstenedione, the parent compound of 6-alpha-methylandrostenedione, has been shown to alter the steroidogenic activity in human adipocytes. nih.gov
In cell models, androstenedione treatment led to an increased secretion of other steroids, including progesterone and testosterone (B1683101). nih.gov This suggests that it serves as a substrate for enzymes like 17β-hydroxysteroid dehydrogenase (HSD17B3), which converts androstenedione to testosterone, and is subsequently metabolized. mdpi.com A notable finding was the induction of CYP11A1 expression in adipocytes by androstenedione. nih.gov CYP11A1 is the rate-limiting enzyme in steroidogenesis, responsible for converting cholesterol to pregnenolone. mdpi.com The influence of androgens on steroidogenic enzyme expression can be complex; for instance, glucocorticoids, which share receptor similarities with androgens, are known to have direct inhibitory effects on the transcription of genes that code for testosterone biosynthetic enzymes. researchgate.net
Endocrine Disruption and Modulatory Effects (Conceptual Framework)
This compound is a synthetic derivative of androstenedione, a naturally occurring steroid prohormone. As an exogenous anabolic androgenic steroid (AAS), it has the potential to interact with and disrupt the delicate balance of the human endocrine system. researchgate.net Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal pathways, potentially leading to adverse effects on reproductive, developmental, and metabolic functions. mdpi.comnih.gov The modulatory effects of this compound are primarily understood through its interactions with key enzymes and hormone receptors, which in turn alter the landscape of endogenous sex steroids. The conceptual framework for its endocrine disruption is built upon two principal mechanisms: inhibition of the aromatase enzyme and interaction with the androgen receptor.
Aromatase Inhibition
A primary and well-documented endocrine modulatory effect of this compound is its function as an aromatase inhibitor. researchgate.netnih.gov Aromatase is a critical enzyme (a member of the cytochrome P450 superfamily) that catalyzes the conversion of androgens into estrogens. nih.gov Specifically, it converts androstenedione to estrone (B1671321) and testosterone to estradiol. By inhibiting this enzyme, this compound blocks this conversion, leading to a significant shift in the androgen-to-estrogen ratio.
Research has demonstrated that this compound and related compounds act as competitive inhibitors of human placental aromatase. nih.gov In a comparative study of various 6-substituted androst-4-ene-3,17-diones, the 6-alpha-n-alkylated steroids were found to be powerful inhibitors of the enzyme. nih.gov The inhibitory activity is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
The table below presents research findings on the competitive inhibition of human placental aromatase by this compound and its related 6-substituted isomers.
Table 1: Inhibitory Activity (Ki) of 6-Substituted Androst-4-ene-3,17-diones on Human Placental Aromatase
| Compound | Substituent at C-6 | Ki (nM) |
|---|---|---|
| 6a | α-Methyl | 12 |
| 6b | α-Ethyl | 10 |
| 6c | α-n-Propyl | 7.3 |
| 6d | α-n-Butyl | 8.1 |
| 5a | β-Methyl | 3.5 |
| 5b | β-Ethyl | 1.4 |
| 5c | β-n-Propyl | 2.0 |
| 5d | β-n-Butyl | 2.0 |
Data sourced from a study on structure-activity relationships of aromatase inhibitors. nih.gov Note: The 6β-alkyl steroids generally showed higher affinity for the enzyme than the corresponding 6α-isomers. nih.gov
This inhibition of aromatase directly disrupts endocrine function by decreasing the systemic production of estrogens. This can have profound physiological consequences, as estrogens are crucial for a wide range of functions in both males and females, including reproductive health, bone metabolism, and cardiovascular function.
Androgen Receptor Interaction
In addition to its effects on hormone synthesis, scientific studies have identified this compound as having anabolic and mild androgenic properties. researchgate.netnih.gov These properties indicate that the compound, or its metabolites, can interact directly with the androgen receptor (AR). The androgen receptor is a ligand-activated nuclear transcription factor that mediates the biological effects of androgens like testosterone and dihydrotestosterone (B1667394) (DHT). nih.govnih.gov
The general mechanism of AR activation involves the binding of an androgen to the receptor in the cytoplasm. nih.govwikipedia.org This binding event triggers a conformational change, dissociation from heat shock proteins, and translocation of the androgen-AR complex into the cell nucleus. wikipedia.org Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govwikipedia.orgyoutube.com
By binding to and activating the AR, this compound can mimic the effects of endogenous androgens. This agonistic activity at the androgen receptor, even if described as "mild," constitutes a significant endocrine modulatory effect. researchgate.netnih.gov It can contribute to anabolic effects, such as increased muscle mass, but also disrupts the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis. The presence of an exogenous androgen can suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary, leading to reduced endogenous testosterone production in the testes.
The combination of aromatase inhibition (reducing estrogen levels) and direct androgen receptor stimulation (increasing androgenic signaling) makes this compound a potent modulator of the endocrine system. This dual action fundamentally alters the hormonal balance, which is a hallmark of endocrine disruption.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Androstenedione |
| Testosterone |
| Estrone |
| Estradiol |
| Dihydrotestosterone (DHT) |
| 6alpha-Ethyl-androst-4-ene-3,17-dione |
| 6alpha-n-Propyl-androst-4-ene-3,17-dione |
| 6alpha-n-Butyl-androst-4-ene-3,17-dione |
| 6beta-Methyl-androst-4-ene-3,17-dione |
| 6beta-Ethyl-androst-4-ene-3,17-dione |
| 6beta-n-Propyl-androst-4-ene-3,17-dione |
Advanced Analytical Methodologies for 6alpha Methylandrostenedione Research
Chromatographic Techniques
Chromatographic methods are fundamental in the analysis of 6alpha-Methylandrostenedione, allowing for its separation from complex biological matrices. These techniques are often coupled with mass spectrometry for enhanced sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detection and quantification of this compound, particularly in the context of doping control. nih.gov The methodology typically involves the extraction of the analyte from a biological sample, such as urine, followed by derivatization to increase its volatility for GC analysis.
In a notable study, the metabolism of 6alpha-methylandrost-4-ene-3,17-dione was investigated, leading to the identification of its metabolites. nih.gov The primary metabolite, 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, serves as the target substance for screening analyses. nih.gov This metabolite is detectable as a glucuronide conjugate in urine. nih.gov The use of GC-MS allows for the discrimination of the this compound metabolite from other closely eluting compounds, such as the drostanolone metabolite, through the analysis of their mono-TMS derivatives. nih.gov The limit of detection for the main metabolite using this method is reported to be less than 10 ng/mL, highlighting the sensitivity of the technique. nih.govresearchgate.net
GC-MS Detection of this compound Metabolite
| Parameter | Finding | Citation |
|---|---|---|
| Target Analyte | 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one (main metabolite) | nih.gov |
| Matrix | Urine | nih.gov |
| Derivatization | Mono-TMS derivative | nih.gov |
| Limit of Detection | <10 ng/mL | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for comprehensive steroid profiling, offering high sensitivity and specificity for the simultaneous quantification of multiple steroids. While specific studies focusing exclusively on this compound are not prevalent, the established LC-MS/MS methodologies for other steroids are directly applicable. This technique is particularly advantageous for analyzing less volatile or thermally labile compounds that are not well-suited for GC-MS.
The general workflow for LC-MS/MS-based steroid profiling involves sample preparation, which can include liquid-liquid extraction or solid-phase extraction to isolate steroids from the biological matrix. The extracted analytes are then separated using liquid chromatography and detected by tandem mass spectrometry. This approach allows for the identification and quantification of a wide range of steroids, providing a comprehensive view of the steroid profile in a given sample.
Spectrometric Methods
Spectrometric techniques are indispensable for the structural confirmation and origin determination of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules, including steroids. In the context of this compound research, NMR spectroscopy has been instrumental in confirming the structures of the parent compound and its synthesized metabolites. nih.gov By analyzing the chemical shifts, coupling constants, and other parameters in the NMR spectrum, researchers can unequivocally determine the atomic connectivity and stereochemistry of the molecule. This is crucial for verifying the identity of synthesized reference standards and for characterizing newly discovered metabolites.
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the origin of a substance, distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) sources. This is achieved by measuring the ratio of stable isotopes, typically carbon-13 to carbon-12 (¹³C/¹²C). While a specific IRMS method for this compound was not detailed in the reviewed literature, a method has been developed for the structurally similar 6α-hydroxy-androstenedione.
The principle of IRMS relies on the fact that the isotopic composition of synthetic steroids often differs from that of endogenous steroids due to the different carbon sources and manufacturing processes. By comparing the isotope ratio of a target compound to that of an endogenous reference compound, it is possible to determine if the target compound is of synthetic origin. This technique is of particular importance in anti-doping science.
Spectrometric Analysis of this compound
| Technique | Application | Key Information Provided | Citation |
|---|---|---|---|
| NMR Spectroscopy | Structural Confirmation | Unambiguous determination of molecular structure and stereochemistry. | nih.gov |
| IRMS | Origin Determination | Distinguishes between endogenous and exogenous sources based on ¹³C/¹²C ratios. |
In Vitro Assay Development for Enzymatic and Receptor Studies
The development of in vitro assays is crucial for understanding the biological activity of this compound, including its interactions with enzymes and receptors. These assays provide a controlled environment to study specific molecular interactions without the complexities of a whole-organism system.
For enzymatic studies, in vitro assays can be designed to investigate the potential of this compound to inhibit or modulate the activity of enzymes such as aromatase or 5α-reductase. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.
Receptor binding assays are employed to determine the affinity of this compound for specific hormone receptors, such as the androgen receptor. nih.gov Competitive binding assays, for instance, utilize a radiolabeled ligand that is known to bind to the receptor. nih.gov The ability of this compound to displace the radiolabeled ligand provides a measure of its binding affinity. nih.gov Furthermore, reporter gene assays in cell lines can be used to assess the functional consequences of receptor binding, determining whether the compound acts as an agonist or an antagonist.
Enzyme Inhibition Assays (e.g., CYP Inhibition, IC50 Determination)
Enzyme inhibition assays are critical for understanding the potential of this compound to interfere with metabolic pathways. A primary focus of these assays is the cytochrome P450 (CYP) family of enzymes, which are central to the metabolism of a vast number of drugs and endogenous compounds evotec.com. The assessment of a compound's potential to inhibit a specific CYP enzyme is crucial, as co-administration with other substances can lead to altered plasma levels, potentially causing adverse reactions evotec.com.
The utility of chemical inhibitors in CYP reaction phenotyping is highly dependent on their selectivity and potency nih.gov. To overcome limitations in inhibitor selectivity, advanced experimental designs may involve analyzing dose-response data with a six-parameter inhibition curve function, which allows for a more accurate determination of enzyme inhibition nih.gov.
Table 1: Common Cytochrome P450 Isoforms and Associated Assay Components
| CYP Isoform | Probe Substrate | Positive Control Inhibitor |
|---|---|---|
| CYP1A2 | Phenacetin | α-Naphthoflavone |
| CYP2B6 | Bupropion | Sertraline |
| CYP2C8 | Amodiaquine | Montelukast |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | N-benzylnirvanol |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
This table summarizes common probe substrates and control inhibitors used in CYP inhibition assays, adapted from general protocols evotec.comnih.gov.
Receptor Binding Assays (e.g., ELISA for AR-DNA Binding)
To understand the mechanism of action of this compound, receptor binding assays are employed. As an androgenic steroid, its activity is mediated through the androgen receptor (AR), a member of the steroid-hormone receptor superfamily thermofisher.com. The AR functions as a ligand-activated transcription factor thermofisher.com. Upon binding an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the nucleus nih.govnih.gov. Inside the nucleus, the receptor-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), which initiates the transcription of target genes nih.gov.
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique used to quantify these interactions. A sandwich ELISA, for instance, can be designed to measure the amount of AR present in a biological sample thermofisher.com. In this format, a capture antibody specific to the AR is pre-coated onto a microplate. The sample is added, and the AR is bound by the capture antibody. A second, detector antibody that binds to a different epitope on the AR is then added, followed by an enzyme-conjugated antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, the intensity of which is directly proportional to the concentration of the AR thermofisher.com. Specific ELISA kits are also available to directly measure the DNA-binding activity of the androgen receptor abbexa.com.
Table 2: General Steps of a Sandwich ELISA for Androgen Receptor Quantification
| Step | Description |
|---|---|
| 1. Coating | A microplate is pre-coated with a target-specific capture antibody. |
| 2. Sample Incubation | Biological samples are added to the wells, and the target protein (Androgen Receptor) binds to the immobilized antibody. |
| 3. Detection Antibody | A second, detector antibody is added, which binds to a different site on the captured target protein, forming a "sandwich". |
| 4. Enzyme Conjugate | An enzyme-linked secondary antibody is added that binds to the detector antibody. |
| 5. Substrate Addition | A chemical substrate is added that reacts with the enzyme to produce a colorimetric or fluorescent signal. |
| 6. Measurement | The intensity of the signal, which is proportional to the amount of target protein, is measured using a plate reader. |
This table outlines the fundamental procedure of a sandwich ELISA, a common type of receptor binding assay thermofisher.com.
Microsomal Incubation Systems (e.g., Human Placental Microsomes, Liver Microsomes)
Microsomal incubation systems are indispensable in vitro tools for studying the metabolic fate of compounds like this compound thermofisher.comevotec.com. Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are broken up in the laboratory. They are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 family thermofisher.comdls.com. The liver is the primary site of drug metabolism, making liver microsomes a standard and cost-effective model for assessing metabolic stability and identifying metabolites evotec.comdls.com.
In a typical microsomal stability assay, liver microsomes are incubated with the test compound at 37°C. The metabolic reaction is initiated by adding a cofactor such as NADPH evotec.com. Samples are taken at various time points, and the reaction is stopped. The rate of disappearance of the parent compound is then monitored, often by LC-MS/MS, to determine its metabolic stability evotec.com.
Research on androstenedione (B190577) derivatives has utilized human placental microsomes to investigate enzyme inhibition and binding characteristics nih.gov. Studies on this compound have successfully identified its primary metabolites, such as 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, through metabolic analysis that employs these types of systems researchgate.netnih.gov.
Table 3: Typical Protocol for a Microsomal Stability Assay
| Parameter | Typical Condition |
|---|---|
| Assay Matrix | Human Liver Microsomes |
| Test Compound Concentration | 1 µM |
| Protein Concentration | 0.5 mg/mL |
| Time Points | 0, 5, 15, 30, 45 minutes |
| Cofactor | 1 mM NADPH |
| Reaction Termination | Addition of organic solvent (e.g., acetonitrile) |
| Analysis Method | LC-MS/MS |
This table provides an example of a standard protocol for determining the metabolic stability of a compound using liver microsomes evotec.com.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
In the analysis of steroids, particularly in the context of doping control, derivatization is a critical sample preparation step researchgate.net. Its primary purpose is to modify the chemical structure of an analyte to produce a new compound with properties that are more suitable for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.nettecnalia.com. Derivatization can enhance the thermal stability and volatility of steroids, improve chromatographic separation from other compounds, and produce characteristic mass spectra that increase detection sensitivity and selectivity researchgate.net.
For anabolic androgenic steroids, a common and effective strategy is the formation of trimethylsilyl (TMS) derivatives researchgate.net. This process involves reacting hydroxyl and keto groups on the steroid nucleus with a silylating agent. This modification can result in more stable and volatile compounds that are easily analyzed by GC-MS. The resulting mass spectra often contain characteristic fragmentation patterns that aid in the structural elucidation of metabolites researchgate.net. The detection of this compound and its metabolites in doping control relies on GC-MS methods, where derivatization is essential to distinguish the target compounds from endogenous steroids nih.gov.
Table 4: Derivatization in Steroid Analysis
| Derivatization Type | Reagent Example | Purpose |
|---|---|---|
| Silylation | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Increases volatility and thermal stability for GC-MS by forming TMS derivatives. |
| Acylation | Acetic Anhydride | Forms acetate esters; can improve chromatographic properties. |
| Oximation | Hydroxylamine Hydrochloride | Protects keto groups and can create stereoisomers that aid in identification. |
This table lists common derivatization approaches used to enhance the analytical detection of steroids.
Future Directions and Emerging Research Avenues
Exploration of Novel Metabolic Pathways
Future research is poised to delve deeper into the metabolic fate of synthetic steroids like 6-alpha-methylandrostenedione. While the primary metabolic products have been identified, particularly in the context of anti-doping analysis, a comprehensive understanding of all potential biotransformation pathways is still developing. The main metabolite of 6-alpha-methylandrostenedione has been identified as 3-alpha-hydroxy-6-alpha-methyl-5-beta-androstan-17-one, which is typically excreted as a glucuronide conjugate researchgate.netnih.gov. The exploration of novel pathways would involve investigating minor metabolites and understanding how the unique structural modification (the 6-alpha-methyl group) influences enzymatic processing compared to endogenous androgens.
Contribution to the Androgen Backdoor Pathway
The androgen "backdoor" pathway represents an alternative route for the synthesis of potent androgens like dihydrotestosterone (B1667394) (DHT) that bypasses testosterone (B1683101) as an intermediate e-apem.orgnih.govwikipedia.org. This pathway typically begins with 21-carbon (C21) steroids like progesterone (B1679170) or 17-alpha-hydroxyprogesterone and involves a series of reduction and cleavage reactions wikipedia.orgnih.gov. Key intermediates in this pathway include androsterone (B159326), which is considered the principal backdoor androgen in the human fetus e-apem.orgnih.gov.
Currently, there is no direct scientific evidence to suggest that 6-alpha-methylandrostenedione, a modified 19-carbon (C19) steroid, is a substrate or intermediate in the established androgen backdoor pathway. The pathway's defining feature is its origin from C21 pregnane (B1235032) precursors, which is fundamentally different from the metabolic processing of an exogenous androstenedione (B190577) analogue. However, a future research avenue could be to investigate whether 6-alpha-methylandrostenedione or its metabolites could interact with or modulate the activity of key enzymes in the backdoor pathway, such as 5-alpha-reductase type 1 (SRD5A1) or aldo-keto reductases (e.g., AKR1C2, AKR1C4) nih.gov. Such interactions could potentially alter endogenous steroid biosynthesis, representing an indirect influence on this alternative androgen production route.
Advanced Structural-Functional Analysis of Enzyme-Inhibitor Complexes
Significant research has identified 6-alpha-methylandrostenedione as a potent competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens to estrogens researchgate.netnih.govnih.gov. Future studies are focused on the high-resolution structural and functional analysis of the complex formed between aromatase and this inhibitor to elucidate the precise molecular interactions that govern its inhibitory activity.
Research has shown that the stereochemistry of the methyl group at the C-6 position is critical for the compound's interaction with the enzyme. Studies comparing 6-alpha-methyl and 6-beta-methyl substituted androstenediones have revealed marked differences in their binding affinities and inhibitory mechanisms nih.govnih.gov.
Competitive Inhibition: Both 6-alpha and 6-beta-methylandrostenedione act as competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the binding of the natural substrate, androstenedione nih.govnih.gov.
Structural Insights: Molecular modeling studies suggest that the aromatase active site contains a hydrophobic binding pocket with limited space around the C-6 position of the steroid substrate nih.govnih.govresearchgate.net. The orientation of the methyl group (alpha vs. beta) significantly influences the steroid's fit within this pocket.
Substrate Suitability: Further investigations using 19-oxygenated derivatives as probes have shown that the binding manner of 6-alpha-methyl steroids is suitable for them to be processed as substrates by aromatase, whereas the 6-beta-isomers bind in a manner that is not conducive to aromatization and act as non-competitive inhibitors nih.gov. This indicates a fundamental difference in how the enzyme accommodates these closely related isomers.
Advanced techniques such as X-ray crystallography could provide atomic-level resolution of the enzyme-inhibitor complex, revealing the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with 6-alpha-methylandrostenedione. This detailed structural information is invaluable for the rational design of next-generation, more selective, and potent aromatase inhibitors.
| Compound | Inhibition Type | Ki Value (nM) | Reference |
| 6-alpha-methyl-19-hydroxy-androstenedione | Competitive | ≤100 | nih.gov |
| 6-alpha-methyl-19-oxo-androstenedione | Competitive | ≤100 | nih.gov |
| 6-beta-methyl-19-hydroxy-androstenedione | Non-competitive | >500 | nih.gov |
| 6-beta-methyl-19-oxo-androstenedione | Non-competitive | >500 | nih.gov |
| 6-alpha-n-alkyl androstenediones (general) | Competitive | 1.4 - 12 | nih.gov |
Systems Biology Approaches to Endocrine Network Perturbations
The endocrine system functions as a complex, interconnected network. The introduction of an exogenous compound like 6-alpha-methylandrostenedione, which potently inhibits a key enzyme like aromatase, can cause perturbations that cascade throughout the entire steroidogenic pathway. Systems biology offers a powerful framework for understanding these network-level effects beyond the immediate inhibition of a single enzyme.
Future research will likely employ in silico modeling to predict the broader consequences of aromatase inhibition by this compound. Framework models of human steroidogenesis, built using standardized notations, can be used to simulate the metabolic flux under normal and inhibited conditions nih.gov. By parameterizing these models with empirical data on 6-alpha-methylandrostenedione's inhibitory constants (Ki), researchers can:
Predict the accumulation of upstream substrates, such as androstenedione and testosterone.
Simulate the depletion of downstream products, namely estrogens like estrone (B1671321) and estradiol.
Hypothesize how feedback loops within the hypothalamic-pituitary-gonadal (HPG) axis might respond to these altered steroid levels.
Identify potential "metabolic switching" where substrates are shunted into alternative pathways.
These computational models can generate testable hypotheses for further experimental validation, offering a more holistic understanding of the compound's endocrine-disrupting potential nih.gov. This approach supports a shift from a one-target, one-effect view to a network-perturbation perspective, which is crucial for assessing the full physiological impact of synthetic steroids.
Development of High-Throughput Screening (HTS) Assays for Compound Characterization
The characterization of synthetic steroids requires efficient and reliable screening methods. High-throughput screening (HTS) provides the necessary capacity to test large numbers of compounds for various biological activities. Future efforts in this area will focus on developing and refining HTS assays specifically tailored to characterize the multifaceted activities of compounds like 6-alpha-methylandrostenedione.
Several HTS platforms are particularly relevant:
Aromatase Inhibition Assays: Cell-based reporter assays, such as the AroER tri-screen, have been successfully adapted to high-throughput formats (e.g., 1536-well plates) to screen large chemical libraries for aromatase inhibitors nih.gov. These assays utilize cells that express aromatase and an estrogen receptor, which, upon activation by the newly synthesized estrogen, drives the expression of a reporter gene (e.g., luciferase). A reduction in the reporter signal in the presence of a test compound indicates aromatase inhibition nih.gov.
Androgen Receptor Activity Assays: To characterize the androgenic properties of 6-alpha-methylandrostenedione, cell-based assays that use a reporter gene driven by an androgen response element (ARE) are critical. The development of stable cell lines expressing the human androgen receptor and a reporter gene allows for rapid and quantitative measurement of androgenic activity nih.gov. These assays can screen for both receptor agonists (activators) and antagonists (inhibitors).
Metabolite Detection Assays: In the context of anti-doping, screening procedures are essentially HTS methods designed for detection rather than functional characterization researchgate.netnih.gov. The development of methods using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the direct and rapid detection of intact phase II metabolites (e.g., glucuronides) in biological samples, improving the window of detection for many anabolic-androgenic steroids wada-ama.org.
The continued development of these HTS assays will enable a more comprehensive profiling of synthetic steroids, providing crucial data on their primary mechanisms of action, off-target effects, and metabolic fate.
Q & A
Basic Question: What are the primary metabolic pathways of 6α-Methylandrostenedione in humans, and how are they identified experimentally?
Methodological Answer:
The metabolism of 6α-Methylandrostenedione involves hydroxylation and glucuronidation pathways. Key metabolites, such as 3α-hydroxy-6α-methyl-5β-androstan-17-one, are identified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Experimental protocols include administering the compound to human subjects, collecting urine samples over time (e.g., 25 hours post-administration), and isolating metabolites via enzymatic hydrolysis (e.g., β-glucuronidase treatment). Structural confirmation of metabolites is achieved through NMR analysis, while GC-MS with trimethylsilyl (TMS) derivatization ensures specificity in distinguishing structurally similar compounds like drostanolone metabolites .
Basic Question: What analytical techniques are recommended for detecting 6α-Methylandrostenedione and its metabolites in biological samples?
Methodological Answer:
GC-MS is the gold standard for detecting 6α-Methylandrostenedione and its metabolites. The method involves:
- Sample Preparation : Solid-phase extraction (SPE) to isolate metabolites from urine.
- Derivatization : MonoTMS derivatization to enhance volatility and chromatographic separation.
- Chromatographic Parameters : Use of a DB-5MS column with helium as the carrier gas and temperature gradients optimized for resolving 3α-hydroxy-6α-methyl-5β-androstan-17-one from interferents.
- Validation : Limit of detection (LOD) <10 ng/mL, with cross-validation against reference standards synthesized via organic synthesis routes .
Advanced Question: How can researchers resolve contradictions in pharmacological data regarding the anabolic vs. aromatase-inhibiting effects of 6α-Methylandrostenedione?
Methodological Answer:
Contradictions arise from differences in experimental models (e.g., in vitro vs. in vivo systems) and dosage regimes. To address this:
Comparative Study Design : Conduct parallel assays using human recombinant aromatase (in vitro) and rodent models (in vivo) under standardized conditions.
Dose-Response Analysis : Evaluate dose-dependent effects on muscle hypertrophy (via myotube diameter measurements) and estrogen suppression (via LC-MS/MS quantification of estradiol levels).
Statistical Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., interspecies metabolic differences) and meta-analysis to synthesize findings from prior studies .
Advanced Question: What methodologies ensure reproducibility in synthesizing 6α-Methylandrostenedione metabolites for reference standards?
Methodological Answer:
Reproducible synthesis requires:
- Stepwise Organic Synthesis : For example, catalytic hydrogenation of 6α-Methylandrostenedione to yield 5β-dihydromedroxyprogesterone, followed by stereoselective hydroxylation using microbial enzymes (e.g., Rhizopus arrhizus).
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and ≥98% purity thresholds.
- Structural Confirmation : 1H/13C NMR spectroscopy (e.g., δ 0.85 ppm for C18 methyl protons) and high-resolution MS (HRMS) for exact mass determination .
Basic Question: How should longitudinal studies be designed to assess the long-term excretion profile of 6α-Methylandrostenedione metabolites?
Methodological Answer:
Longitudinal studies require:
- Sampling Protocol : Urine collection at fixed intervals (e.g., 0, 6, 12, 24, 48 hours post-administration) to track metabolite clearance.
- Data Normalization : Adjust for creatinine levels to account for urine dilution variability.
- Statistical Modeling : Use non-linear regression to estimate elimination half-lives (t1/2) and compartmental models to predict accumulation thresholds .
Advanced Question: What strategies mitigate cross-reactivity issues in immunoassays targeting 6α-Methylandrostenedione metabolites?
Methodological Answer:
To minimize cross-reactivity:
Epitope Mapping : Design antibodies against unique structural motifs (e.g., the 6α-methyl group) using phage display libraries.
Cross-Validation : Compare immunoassay results with GC-MS data from the same samples to quantify false-positive rates.
Buffer Optimization : Incorporate blocking agents (e.g., bovine serum albumin) to reduce non-specific binding in competitive ELISA formats .
Basic Question: What ethical and methodological considerations apply when conducting human doping studies with 6α-Methylandrostenedione?
Methodological Answer:
- Ethical Clearance : Obtain approval from institutional review boards (IRBs) and adhere to WADA’s prohibited list guidelines.
- Blinded Administration : Use placebo-controlled, double-blind designs to minimize bias.
- Data Transparency : Publish full experimental protocols, including SPE and derivatization steps, in supplementary materials to enable replication .
Advanced Question: How can machine learning enhance the detection of novel 6α-Methylandrostenedione analogs in untargeted metabolomics studies?
Methodological Answer:
- Data Acquisition : Use high-resolution LC-MS/MS to generate untargeted metabolomic profiles.
- Feature Annotation : Train convolutional neural networks (CNNs) on fragmentation patterns of known steroids to predict novel analogs.
- Validation : Confirm hits via synthetic standards and orthogonal techniques (e.g., ion mobility spectrometry) .
Basic Question: What are the key challenges in differentiating 6α-Methylandrostenedione metabolites from endogenous steroids in analytical workflows?
Methodological Answer:
Challenges include structural similarity to endogenous 5β-reduced steroids. Solutions involve:
- Chromatographic Optimization : Adjust gradient elution to separate 3α-hydroxy-6α-methyl-5β-androstan-17-one from endogenous androsterone.
- Isotopic Labeling : Use deuterated internal standards (e.g., d3-androsterone) to correct for matrix effects in MS quantification .
Advanced Question: How do researchers validate the androgenic activity of 6α-Methylandrostenedione in vitro?
Methodological Answer:
- Receptor Binding Assays : Use human androgen receptor (AR) transfected into HEK293 cells, with radiolabeled dihydrotestosterone (DHT) as a competitor.
- Transcriptional Activation : Measure luciferase reporter activity under AR-responsive promoters (e.g., MMTV-LTR).
- Dose-Response Curves : Calculate EC50 values and compare to reference androgens (e.g., DHT, testosterone) to assess relative potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
